molecular formula C25H23N3O6 B11309184 3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11309184
M. Wt: 461.5 g/mol
InChI Key: PPRPUPVHLDIMFV-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple methoxy groups and an oxadiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring may produce amines or other reduced derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C25H23N3O6/c1-30-19-11-7-15(8-12-19)23-27-25(34-28-23)16-5-9-18(10-6-16)26-24(29)17-13-20(31-2)22(33-4)21(14-17)32-3/h5-14H,1-4H3,(H,26,29)

InChI Key

PPRPUPVHLDIMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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